2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid
Description
2-{[(tert-Butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid (CAS: 146985-51-5) is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a pyrazole ring, and a propanoic acid backbone. Its molecular formula is C₁₁H₁₇N₃O₄, with a molecular weight of 255.27 g/mol . The Boc group enhances stability during synthetic processes, while the pyrazole moiety provides a heterocyclic scaffold capable of hydrogen bonding and π-π interactions. This compound is primarily utilized as a versatile building block in medicinal chemistry and peptide synthesis, with a minimum purity of 95% .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-7-4-5-12-14-7/h4-5,8H,6H2,1-3H3,(H,12,14)(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXPSJKQFGBTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Characterization
The compound’s molecular formula is C₁₁H₁₇N₃O₄ , with a molecular weight of 255.27 g/mol . Its IUPAC name, 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-5-yl)propanoic acid , reflects the tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality and the pyrazole ring at the β-position of the propanoic acid backbone. The SMILES string CC(C)(C)OC(=O)NC(CC1=CC=NN1)C(=O)O delineates its connectivity, while the InChIKey UMXPSJKQFGBTLO-UHFFFAOYSA-N enables unique structural identification.
Synthetic Methodologies
Boc Protection of β-Amino Acids
A foundational approach involves introducing the Boc group to a β-amino acid precursor. For example, 3-(1H-pyrazol-3-yl)propanoic acid is reacted with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as triethylamine or DMAP. This method, adapted from peptide synthesis protocols, achieves Boc protection under mild conditions (0–25°C, 4–12 hours).
Coupling Reactions with Pyrazole Derivatives
Carbodiimide-Mediated Amide Bond Formation
A patent by the European Patent Office (EP4215525A1) details the synthesis of pyrazole-containing propanoic acids via coupling reactions. In Example 133j , 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid is prepared in 86% yield using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . The protocol involves:
- Activating the carboxylic acid of Boc-protected β-alanine with EDC/HOBt.
- Reacting with 3-(1H-pyrazol-3-yl)propan-1-amine.
- Purification via column chromatography or crystallization.
Diazoketone Intermediates
Alternative routes utilize diazoketones to introduce the pyrazole moiety. For example, Boc-protected amino acid 9 (from the Allfordrugs synthesis) is converted to diazoketone 11 using trimethylsilyl diazomethane , followed by cyclization with hydrazine to form the pyrazole ring. While this method is multi-step, it offers regioselective control over pyrazole substitution.
Industrial-Scale Considerations
Green Chemistry and Process Optimization
The original synthesis of sitagliptin analogs faced challenges in waste generation and catalyst efficiency. Modifications such as aqueous hydrogenation and Josiphos ligand recycling improved sustainability and cost-effectiveness. For the target compound, similar optimizations could involve:
- Replacing toxic solvents (e.g., DMF) with 2-methyl-THF or cyclopentyl methyl ether .
- Employing flow chemistry to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The pyrazolyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
Structure: Replaces the pyrazole with a 1,2,4-triazole ring and includes a methyl group at the α-carbon. Molecular Formula: C₁₁H₁₈N₄O₄; Molecular Weight: 270 g/mol . Synthesis: Synthesized via oxidation of a β-amino alcohol precursor using potassium permanganate (92% yield). Key steps include regioselective N-alkylation and acidification . Physical Properties:
- Melting point: 188–190°C (vs.
- NMR Data: Distinctive shifts at δ 7.96 and 8.20 ppm for triazole protons, compared to pyrazole’s single NH resonance (δ ~12.73 ppm) .
Functional Differences : - The methyl group introduces steric hindrance, which may reduce conformational flexibility compared to the pyrazole analog .
3-(5-((Tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic Acid
Structure: Features a 4-fluorophenyl substituent and a methyl group on the pyrazole ring. Synthesis: Prepared via hydrolysis of a cyanoethyl intermediate using NaOH in aqueous ethanol at 70°C . Key Differences:
- The 4-fluorophenyl group increases hydrophobicity and may enhance binding to aromatic receptors.
(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic Acid Hydrochloride
Structure: Contains a nitro-substituted phenyl group and a benzyloxycarbonyl (Z)-protected amino group. Synthesis: Derived from a condensation/aza-Michael reaction, followed by deprotection . Functional Impact:
- The nitro group introduces strong electron-withdrawing effects, increasing acidity of the pyrazole NH.
Comparative Analysis Table
Research Findings and Implications
Heterocycle Impact :
- Pyrazole vs. triazole: The triazole analog’s additional nitrogen allows for more hydrogen bonds, which may improve solubility or crystallinity . However, pyrazole’s NH is more acidic (pKa ~14–17) than triazole’s (pKa ~10–12), affecting reactivity in basic conditions .
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro, fluorine) increase the acidity of adjacent protons, altering reactivity in coupling reactions .
- Bulky substituents (e.g., phenyl, tert-butyl) influence steric interactions in target binding or crystal packing .
Applications: The target compound’s simplicity makes it a preferred scaffold for peptide modifications .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid, also known as a pyrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it a suitable candidate for various therapeutic applications.
- Chemical Formula : C11H17N3O4
- Molecular Weight : 255.27 g/mol
- CAS Number : 146985-51-5
- Purity : Typically >95% in commercial preparations .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Pyrazole derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The mechanism often involves inhibition of key enzymes or modulation of signaling pathways.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit diverse biological activities. For instance:
- Antioxidant Activity : Pyrazole derivatives have shown significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory disorders.
- Anticancer Potential : Certain pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential use in cancer therapy .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via caspase activation |
| MCF-7 | 30 | Cell cycle arrest at G2/M phase |
| A549 | 20 | Inhibition of proliferation |
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory potential of the compound was assessed using a murine model. The results indicated a significant reduction in inflammation markers when treated with the compound compared to control groups.
| Treatment Group | Inflammation Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 40 |
| High Dose | 70 |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the pyrazole ring or the propanoic acid moiety can significantly alter its potency and selectivity towards specific targets. Research into SAR has revealed that:
- Substituents on the pyrazole ring can enhance binding affinity to target proteins.
- The Boc group is essential for maintaining solubility and stability in physiological conditions.
Q & A
Q. Key Optimization Factors :
- Temperature : Room temperature minimizes side reactions during Boc protection.
- Solvent : Dichloromethane (DCM) or THF ensures solubility of intermediates.
- Catalysts : DMAP (4-dimethylaminopyridine) may enhance coupling efficiency.
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrazole protons (δ ~6.5–7.5 ppm). The propanoic acid backbone is identified via carbonyl signals (δ ~170–175 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ for C₁₁H₁₆N₃O₄⁺: calculated 254.1138) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for research use) .
Advanced: How can researchers address challenges related to regioselectivity when introducing the pyrazole moiety during synthesis?
Pyrazole coupling often faces N1 vs. N2 regioselectivity issues . Strategies include:
- Pre-functionalized pyrazoles : Use pyrazole derivatives with pre-blocked positions (e.g., trityl protection) to direct reactivity .
- Metal-mediated coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling via Suzuki or Buchwald-Hartwig reactions .
- Computational modeling : DFT calculations predict reactive sites on the pyrazole ring to guide synthetic design .
Advanced: What strategies prevent premature Boc deprotection during coupling reactions in peptide synthesis?
- Mild Coupling Conditions : Use carbodiimide reagents (e.g., EDC/HOBt) at 0–4°C to avoid acid- or heat-induced deprotection .
- Protecting Group Compatibility : Avoid acidic additives (e.g., TFA) until the final deprotection step.
- Monitoring : Track Boc integrity via FT-IR (C=O stretch at ~1680–1720 cm⁻¹) or LC-MS during reaction progress .
Basic: What are the recommended storage conditions to ensure the compound’s stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation.
- Light Sensitivity : Protect from UV light to prevent photodegradation of the pyrazole ring .
Advanced: How do substituents on the pyrazole ring influence reactivity in nucleophilic acyl substitution?
Q. Example Data :
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| H (unsubstituted) | 0.12 | 85 |
| 4-NO₂ | 0.31 | 92 |
| 3-tBu | 0.05 | 68 |
Basic: In what polymer materials has this compound been incorporated, and what properties does it impart?
- Amino acid-based polymers : Used as monomers to introduce pH-responsive behavior via the carboxylic acid group .
- Hydrogels : The pyrazole moiety enhances thermal stability (Tg > 150°C) and metal-binding capacity for catalytic applications .
Advanced: What analytical methods identify degradation products under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
